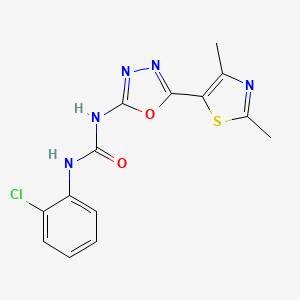
1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been widely used in scientific research for its unique properties. It is a highly effective inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of derivatives similar to 1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea has been a subject of interest due to their promising biological activities. For instance, novel 4,5-disubstituted thiazolyl urea derivatives have been synthesized and shown to possess significant antitumor activities, highlighting the potential of such compounds in cancer research (Ling et al., 2008). Another study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, with some showing inhibitory activities comparable to the control sorafenib, a known anticancer agent (Jian Feng et al., 2020).
Insecticidal and Fungicidal Activity
The urea derivatives have also shown promise in agricultural applications, particularly as insecticides and fungicides. A study on two new insecticides, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analog, demonstrated their effectiveness in interfering with cuticle deposition in insects, presenting a novel mode of action safe for mammals but lethal to pests due to moulting or pupating failure (Mulder & Gijswijt, 1973). Furthermore, compounds bearing 1,3,4-oxadiazole and substituted acylthioureas have shown good fungicidal activity, underscoring the utility of these urea derivatives in protecting crops from fungal infections (Fenhua Wang et al., 2006).
Antioxidant Properties
The antioxidant activity of urea, thiourea, and selenourea derivatives with thiazole moieties has been explored, revealing that compounds with selenourea functionality and halogen groups exhibit potent antioxidant activities. These findings suggest that such derivatives could serve as new classes of potent antioxidant agents, meriting further investigation for potential therapeutic applications (M. V. Bhaskara Reddy et al., 2015).
Antitubercular and Anticancer Potential
The structural and biological evaluation of oxadiazole derivatives has revealed their potential in anticancer and antitubercular therapy. Theoretical and experimental analyses, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures, have provided insights into the reactivity and potential therapeutic applications of these compounds. Notably, some derivatives have shown moderate activity against the M. tuberculosis H37RV strain, suggesting their potential as new anti-cancer drugs (Abdul-Malek S. Al-Tamimi et al., 2018).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-7-11(23-8(2)16-7)12-19-20-14(22-12)18-13(21)17-10-6-4-3-5-9(10)15/h3-6H,1-2H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCNMDSBFHAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
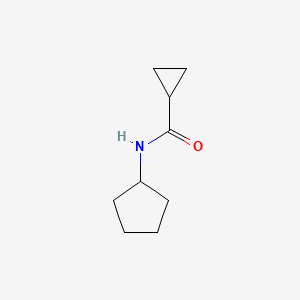
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)
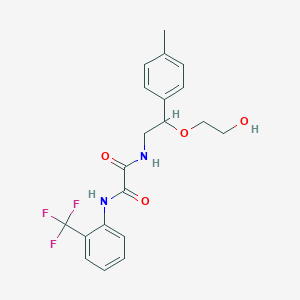
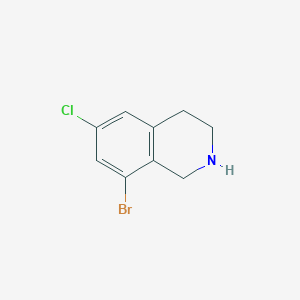
![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
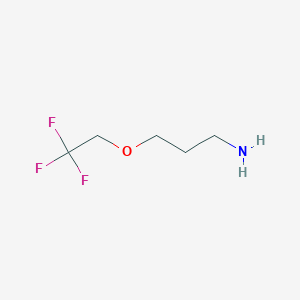
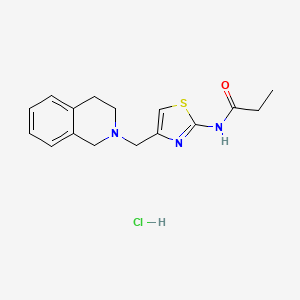
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2387038.png)
![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)